BenchChemオンラインストアへようこそ!

(3-bromo-2-fluorophenyl)hydrazine hydrochloride

EGFR kinase inhibition glioblastoma brain-penetrant TKI

This dual-halogenated arylhydrazine hydrochloride is the mandatory building block for reproducing the clinical-stage brain-penetrant EGFR inhibitor ERAS-801 (JGK-068S). The ortho-fluoro/meta-bromo substitution pattern is SAR-validated; positional isomers fail to achieve low-nanomolar EGFR potency and CNS penetration. Enables regioselective Fischer indolization to 7-bromo-8-fluoroindoles for kinase-focused libraries. Ensure synthetic fidelity: order this exact CAS.

Molecular Formula C6H7BrClFN2
Molecular Weight 241.5
CAS No. 2369752-80-5
Cat. No. B6246295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-bromo-2-fluorophenyl)hydrazine hydrochloride
CAS2369752-80-5
Molecular FormulaC6H7BrClFN2
Molecular Weight241.5
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)F)NN.Cl
InChIInChI=1S/C6H6BrFN2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3,10H,9H2;1H
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-2-fluorophenyl)hydrazine Hydrochloride (CAS 2369752-80-5): Sourcing the Ortho-F/Meta-Br Arylhydrazine Building Block for CNS-Penetrant Kinase Inhibitor Programs


(3-Bromo-2-fluorophenyl)hydrazine hydrochloride is a dual-halogenated arylhydrazine salt with bromine at the 3-position and fluorine at the 2-position of the phenyl ring [1]. This specific ortho-fluoro/meta-bromo substitution pattern was rationally selected through structure–activity relationship (SAR) analysis during the development of brain-penetrant EGFR tyrosine kinase inhibitors, where it conferred improved potency and blood–brain barrier (BBB) penetration relative to conventional aniline substitution patterns [2]. The hydrochloride salt form (MW 241.49 g/mol, C₆H₇BrClFN₂) provides enhanced stability and handling characteristics compared to the free base [1].

Why Generic Substitution Fails: The Ortho-F/Meta-Br Pattern of (3-Bromo-2-fluorophenyl)hydrazine Hydrochloride Is Not Interchangeable with Other Halogenated Arylhydrazines


Positional isomers of bromo-fluorophenylhydrazine hydrochloride (e.g., 4-bromo-2-fluorophenyl, 2-bromo-4-fluorophenyl, or 2-bromo-5-fluorophenyl variants) and mono-halogenated phenylhydrazines are widely available, but their electronic and steric profiles differ substantially from the 3-bromo-2-fluoro pattern. In the development of the clinical-stage EGFR inhibitor ERAS-801 (JGK-068S), the ortho-fluorine and meta-bromine substitution on the aniline-derived ring was explicitly shown through SAR studies to be critical for achieving both low-nanomolar EGFR potency and high CNS penetration [1]. Replacing this specific substitution pattern—even with other bromo-fluoro positional isomers—would alter the electron density on the aromatic ring, the preferred binding conformation within the EGFR ATP-binding pocket, and the physicochemical parameters governing BBB permeation [1]. Consequently, procurement of the exact 3-bromo-2-fluoro isomer is mandatory for reproducing published syntheses of ERAS-801, JCN037, and related quinazoline-based kinase inhibitor scaffolds.

Quantitative Evidence That (3-Bromo-2-fluorophenyl)hydrazine Hydrochloride Provides Measurable Differentiation for Scientific Procurement


Ortho-F/Meta-Br Substitution Confers Low-Nanomolar EGFR Inhibition in JCN037 vs. Conventional EGFR TKIs

The 3-bromo-2-fluorophenyl moiety is the aniline-derived component of JCN037 (JGK037), a non-covalent EGFR tyrosine kinase inhibitor. JCN037 inhibits wild-type EGFR with an IC₅₀ of 2.49 nM, phospho-wild-type EGFR (p-wtEGFR) with an IC₅₀ of 3.95 nM, and the oncogenic EGFRvIII mutant (pEGFRvIII) with an IC₅₀ of 4.48 nM [1]. These values position JCN037 among the most potent EGFR inhibitors reported for glioblastoma applications, comparable to or exceeding the potency of covalent inhibitors such as osimertinib in certain EGFR contexts. The ortho-fluorine/meta-bromine pattern was explicitly introduced to improve potency [2].

EGFR kinase inhibition glioblastoma brain-penetrant TKI

ERAS-801 (Bearing the 3-Bromo-2-Fluorophenyl Group) Achieves 2:1 Brain-to-Plasma Ratio vs. Failed CNS Penetration of Erlotinib and Lapatinib

JCN037, the direct precursor of ERAS-801 that incorporates the (3-bromo-2-fluorophenyl)hydrazine-derived aniline moiety, demonstrated a brain-to-plasma ratio of 2:1 in preclinical models, indicating active CNS accumulation [1]. ERAS-801 subsequently achieved the highest nonclinical CNS penetration among all tested EGFR inhibitor comparators, including erlotinib, lapatinib, gefitinib, afatinib, and osimertinib [2]. In EGFR-driven orthotopic glioblastoma PDX models, ERAS-801 showed superior survival benefit relative to these comparators [2].

CNS penetration blood–brain barrier glioblastoma xenograft

FDA Orphan Drug Designation Confirms the Clinical Relevance of the 3-Bromo-2-Fluorophenyl Scaffold in ERAS-801

ERAS-801, whose synthesis depends on (3-bromo-2-fluorophenyl)hydrazine as a key intermediate, received FDA Orphan Drug Designation (ODD) on June 21, 2023, for the treatment of malignant glioma including glioblastoma [1]. This regulatory milestone validates the translational relevance of the specific ortho-F/meta-Br substitution pattern. No EGFR inhibitor with a different aniline substitution pattern (e.g., 4-fluoro, 3-chloro-4-fluoro, or unsubstituted phenyl) has achieved both ODD for glioma and demonstrated the same level of CNS penetration in head-to-head preclinical comparisons [2].

orphan drug designation malignant glioma clinical translation

Explicit SAR Determination: Ortho-F and Meta-Br on the Aniline Ring Were the Outcome of Systematic Optimization, Not Serendipity

The published SAR campaign that produced JCN037 explicitly describes the introduction of ortho-fluorine and meta-bromine on the aniline ring as a deliberate optimization step to improve both EGFR inhibitory potency and BBB penetration [1]. This is not an arbitrary halogenation pattern—the ortho-fluorine reduces the basicity of the aniline nitrogen and influences the torsional angle between the aniline ring and the quinazoline core, while the meta-bromine occupies a lipophilic pocket in the EGFR active site. Earlier analogs bearing 4-fluoro, 3-chloro, or unsubstituted aniline rings showed inferior potency and/or brain penetration, driving the selection of the 3-bromo-2-fluoro pattern [1].

structure–activity relationship medicinal chemistry lead optimization

Optimal Research and Industrial Application Scenarios for (3-Bromo-2-fluorophenyl)hydrazine Hydrochloride (CAS 2369752-80-5)


Synthesis of ERAS-801 (JGK-068S) and JCN037—Clinical-Stage CNS-Penetrant EGFR Inhibitors

This compound is the essential arylhydrazine building block for constructing the 3-bromo-2-fluoroaniline moiety in ERAS-801 and JCN037, EGFR tyrosine kinase inhibitors currently in Phase Ib clinical trials for glioblastoma. The published synthesis uses (3-bromo-2-fluorophenyl)hydrazine hydrochloride as the direct precursor to the aniline-derived portion of the quinazoline scaffold. Any deviation from this specific isomer (e.g., using (4-bromo-2-fluorophenyl)hydrazine hydrochloride) would yield a different compound with unknown EGFR activity and CNS penetration properties. Procurement of this exact CAS number is required for reproducing the published synthetic route and for generating authentic samples of ERAS-801 for use as a positive control in EGFR inhibitor screening campaigns [1].

Fischer Indole Synthesis of 7-Bromo-8-Fluoroindole Libraries for Kinase-Focused Fragment Screening

As an arylhydrazine with a defined ortho-fluoro/meta-bromo substitution pattern, this compound enables regioselective Fischer indolization to produce 7-bromo-8-fluoroindoles. The bromine at the 3-position of the parent hydrazine maps to the 7-position of the indole product, providing a synthetic handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. This regiochemical outcome is predetermined by the substitution pattern of the starting hydrazine and cannot be achieved with other bromo-fluorophenylhydrazine positional isomers. The resulting indole scaffolds are valuable for constructing kinase-focused compound libraries, as the indole core is a privileged structure in kinase inhibitor design [2].

Synthesis of N-(3-Bromo-2-fluorophenyl)pyrazole and Pyrazoline Heterocycles for CNS-Targeted Screening Collections

The hydrazine hydrochloride functionality reacts with 1,3-dicarbonyl compounds and α,β-unsaturated ketones to form pyrazole and pyrazoline heterocycles bearing the 3-bromo-2-fluorophenyl N-substituent. These heterocycles inherit the physicochemical properties of the ortho-F/meta-Br pattern—specifically the reduced basicity from the ortho-fluorine and the lipophilic contribution from the meta-bromine—that were shown to favor CNS penetration in the ERAS-801 program. For medicinal chemistry groups building CNS-targeted screening libraries, this building block offers a validated entry point to heterocyclic scaffolds with a demonstrated propensity for brain exposure, supported by the 2:1 brain-to-plasma ratio achieved by JCN037 [1].

Quote Request

Request a Quote for (3-bromo-2-fluorophenyl)hydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.